An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Acrylate
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Ethyl Acrylate
Ethyl acrylate (EA) is an organic compound and the ethyl ester of acrylic acid.[1][2] It is a colorless liquid with a characteristic sharp, acrid odor.[1][2][3] As a key monomer, ethyl acrylate is fundamental in the synthesis of a wide array of polymers and copolymers.[4][5][6] These polymers find extensive use in the production of paints, coatings, adhesives, textiles, and plastics.[1][5][7] Its bifunctional nature, possessing both a vinyl group and an ester, allows for a versatile range of chemical reactions, most notably polymerization.
Molecular and Chemical Identity
A clear understanding of the fundamental identifiers of ethyl acrylate is crucial for any researcher.
| Identifier | Value | Source |
| IUPAC Name | ethyl prop-2-enoate | [5][8] |
| Synonyms | Acrylic acid ethyl ester, Ethyl 2-propenoate | [8][9][10] |
| CAS Number | 140-88-5 | [9] |
| Molecular Formula | C₅H₈O₂ | [1][2] |
| Molecular Weight | 100.12 g/mol | [1][2][3][6][8] |
| Chemical Structure | CH₂=CHCOOC₂H₅ | [1][2] |
Physicochemical Properties: A Quantitative Overview
The physical properties of ethyl acrylate dictate its behavior in various experimental and industrial settings. These parameters are essential for process design, safety assessments, and formulation development.
Key Physical Constants
| Property | Value | Conditions | Source |
| Appearance | Colorless liquid | Standard | [1][3][9] |
| Odor | Acrid, pungent | Standard | [1][3][9] |
| Boiling Point | 99.4 °C (210.9 °F) | 760 mmHg | [1] |
| Melting Point | -71 °C (-96 °F) | - | [1] |
| Density | 0.9405 g/mL | 20 °C | [1] |
| Solubility in Water | 1.5 g/100 mL | 20 °C | [1] |
| Solubility in Organic Solvents | Miscible with alcohols, ethers, and most organic solvents | - | [7][11] |
| Vapor Pressure | 29 mmHg | 20 °C | [1] |
| Vapor Density | 3.45 (Air = 1) | - | [12][13] |
| Refractive Index (n_D) | 1.404 | 20 °C | [4][13] |
| Viscosity | 0.57 mPa·s | 20 °C | [4] |
| Heat of Polymerization | 655 kJ/kg | - | [4] |
| Octanol/Water Partition Coefficient (log P) | 1.18 | 25 °C | [14][15] |
Safety-Related Properties
| Property | Value | Source |
| Flash Point | 9 °C (48 °F) (closed cup) | [9][14][16] |
| Autoignition Temperature | 372 °C (702 °F) | [4][15] |
| Explosive Limits in Air | 1.4% - 14% by volume | [1][9][16] |
Reactivity and Polymerization
The chemical behavior of ethyl acrylate is dominated by the reactivity of its carbon-carbon double bond. This makes it highly susceptible to polymerization, a reaction that is both its most useful and most hazardous characteristic.
Spontaneous Polymerization
Ethyl acrylate can polymerize spontaneously, a reaction that is accelerated by heat, light, and the presence of peroxides.[9][13] This polymerization is exothermic and can become explosive if not controlled, especially in a sealed container which may rupture violently.[3][12]
To prevent unintended polymerization during storage and transport, ethyl acrylate is typically stabilized with an inhibitor, such as hydroquinone or its monomethyl ether (MEHQ).[2][17] It is crucial to store stabilized ethyl acrylate under air, as oxygen is required for the inhibitor to function effectively.[4] Storage under an inert atmosphere will render the inhibitor useless and can lead to a hazardous situation.[4]
Controlled Polymerization
In a controlled setting, the polymerization of ethyl acrylate is a powerful tool for creating a vast range of materials. It can undergo both homopolymerization and copolymerization with a wide variety of other monomers.[1][4]
Common Comonomers:
-
Acrylic acid and its salts
-
Other acrylates and methacrylates
-
Acrylonitrile
-
Styrene
-
Vinyl acetate
-
Vinyl chloride
-
Butadiene
The properties of the resulting polymer, such as hardness, flexibility, and adhesion, can be precisely tuned by the choice of comonomers and the polymerization conditions.[18] For instance, copolymerization with softer monomers like butyl acrylate can be used to achieve a desired level of hardness in the final product.[18]
Other Chemical Reactions
Besides polymerization, the double bond in ethyl acrylate can participate in various addition reactions. The ester group can also undergo hydrolysis.
Workflow for Handling and Initiating Controlled Polymerization:
Caption: A generalized workflow for conducting a controlled polymerization of ethyl acrylate.
Spectroscopic Data for Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of ethyl acrylate.
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | Strong absorption bands are expected around 1730 cm⁻¹ (C=O stretch of the ester), 1635 cm⁻¹ (C=C stretch of the alkene), and 1180 cm⁻¹ (C-O stretch). |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a multiplet system for the three vinyl protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for the carbonyl carbon, the two vinyl carbons, and the two carbons of the ethyl group will be present in distinct regions of the spectrum. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will be observed at m/z = 100. Common fragmentation patterns involve the loss of the ethoxy group or the entire ester functionality. |
Safety and Handling
Ethyl acrylate is a hazardous substance and must be handled with appropriate precautions.
GHS Classification: [1]
-
Flammable Liquid: Category 2
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Skin Sensitization: Category 1
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
-
Carcinogenicity: Category 2B (Suspected human carcinogen)
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[4][7]
-
Containers should be kept tightly closed.
-
Ensure the presence of an inhibitor and oxygen for stable storage.[4]
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
In case of a spill, isolate the area and use appropriate absorbent materials.
Health Effects:
-
Inhalation: Can cause irritation of the respiratory tract, headache, and nausea.[12][19]
-
Skin Contact: Causes skin irritation and may lead to sensitization upon repeated contact.[9][20]
-
Ingestion: Harmful if swallowed.[20]
Applications in Research and Development
The versatile reactivity of ethyl acrylate makes it a valuable monomer in the development of novel materials.
-
Drug Delivery: Copolymers containing ethyl acrylate can be designed to form nanoparticles or hydrogels for controlled drug release. The ester group can be hydrolyzed under physiological conditions, providing a mechanism for drug liberation.
-
Biomaterials: Its ability to form biocompatible polymers makes it a candidate for use in medical devices and tissue engineering scaffolds.
-
Specialty Polymers: Researchers utilize ethyl acrylate to synthesize polymers with specific properties, such as pressure-sensitive adhesives for medical applications or coatings with enhanced weather resistance for scientific instrumentation.[5][18]
Logical Relationship of Properties to Applications:
Caption: Interrelation of ethyl acrylate's core properties and its primary applications.
Conclusion
Ethyl acrylate is a cornerstone monomer with a well-defined set of chemical and physical properties. A thorough understanding of these characteristics, particularly its reactivity and safety profile, is paramount for its effective and safe utilization in research, development, and industrial applications. This guide serves as a foundational resource to empower scientists and professionals in their work with this versatile chemical.
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